Benzamide Derivative 1
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Overview
Description
Benzamide Derivative 1 is a compound belonging to the benzamide class, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties . These compounds are extensively used in the pharmaceutical industry due to their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide Derivative 1 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method offers high yields and is eco-friendly.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) using dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) or cyanuric chloride . These methods are optimized for large-scale production to meet the demands of pharmaceutical and other industries.
Chemical Reactions Analysis
Types of Reactions: Benzamide Derivative 1 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
Benzamide Derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticonvulsant, antitumor, and analgesic agent.
Industry: Utilized in the production of polymers, plastics, and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide Derivative 1 involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as dopamine receptor antagonists, selectively targeting dopamine D2 and D3 receptors . This interaction can modulate neurotransmitter activity, making these compounds useful in treating psychiatric disorders and other conditions.
Comparison with Similar Compounds
Ethenzamide: An analgesic.
Salicylamide: An analgesic and antipyretic.
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Uniqueness: Benzamide Derivative 1 stands out due to its specific combination of functional groups, which confer unique biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C22H34ClN3O3 |
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Molecular Weight |
424.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27) |
InChI Key |
KDDVVMDIQCUZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N |
Origin of Product |
United States |
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